

3-Ethylpentane: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 3-Ethylpentane

Cat. No.: B1585240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **3-ethylpentane**, a branched alkane hydrocarbon. It covers its nomenclature, physicochemical properties, and essential safety and handling protocols, compiled to support laboratory and development applications.

Nomenclature and Identification

3-Ethylpentane is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The longest continuous carbon chain is a pentane (five-carbon) chain, and an ethyl group is attached to the third carbon atom.

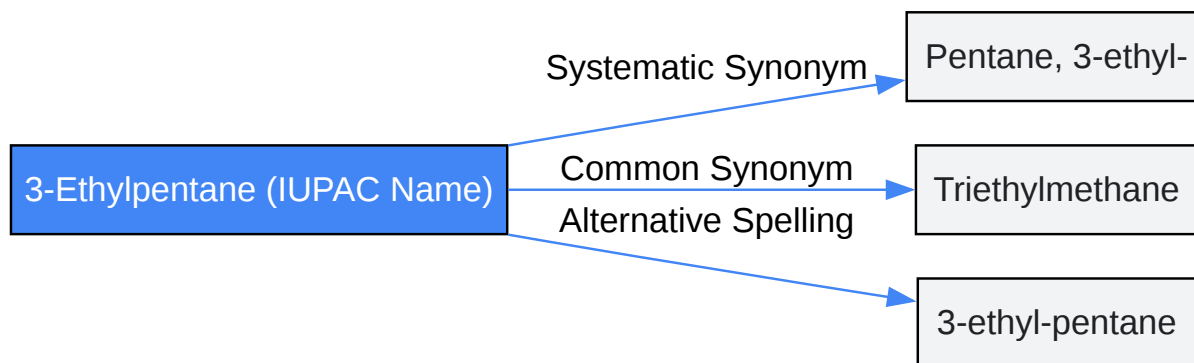
A variety of synonyms and identifiers are used in literature and commercial databases to refer to this compound.

Synonyms:

- Pentane, 3-ethyl-[1]
- Triethylmethane[1]
- 3-ethyl-pentane[1]
- UNII-KN826QW56K[1]

- NSC 74151[1]

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.



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Caption: Logical relationship between the IUPAC name and common synonyms for **3-ethylpentane**.

Physicochemical Properties

A summary of the key quantitative data for **3-ethylpentane** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C7H16	[2]
Molecular Weight	100.205 g·mol ⁻¹	[2]
CAS Registry Number	617-78-7	[2]
Appearance	Colorless liquid	[2]
Odor	Odorless	[2]
Density	0.698 g/mL	[3]
Melting Point	-119.0 to -118.5 °C	[2]
Boiling Point	93.3 to 93.7 °C	[2]
Refractive Index	1.3934	[3]
Vapor Pressure	57.9 mmHg	[1]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-226.2 to -223.8 kJ·mol ⁻¹	[2]
Standard Enthalpy of Combustion ($\Delta_c H^\ominus_{298}$)	-4.8174 to -4.8152 MJ·mol ⁻¹	[2]

Experimental Protocols

Synthesis

A historical method for the synthesis of **3-ethylpentane** was described by Edgar, Calingaert, and Marker in 1929.[4][5] While the detailed experimental protocol from this publication is not provided here, the work outlines the preparation and properties of isomeric heptanes, including **3-ethylpentane**. Researchers are encouraged to consult the original publication for the specific methodology:

- Edgar, G.; Calingaert, G.; Marker, R.E. The preparation and properties of the isomeric heptanes. Part I. Preparation. J. Am. Chem. Soc. 1929, 51 (5), 1483–1491.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

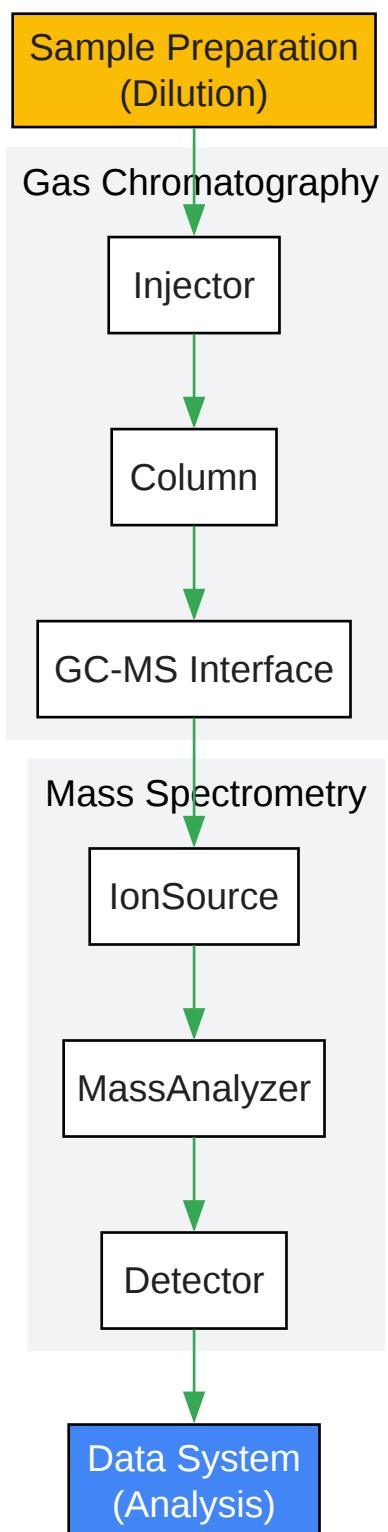
Gas chromatography-mass spectrometry is a common technique for the analysis of volatile organic compounds like **3-ethylpentane**.

Methodology Outline:

- Sample Preparation: Dilute the sample containing **3-ethylpentane** in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.
- GC Separation:
 - Injector: Split/splitless injector, temperature typically set around 250 °C.
 - Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating alkanes. The oven temperature program would typically start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound.
 - Carrier Gas: Helium or hydrogen at a constant flow rate.
- MS Detection:
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzer.
 - Data Acquisition: Scan mode to obtain the full mass spectrum.

Expected Mass Spectrum Fragmentation: The molecular ion peak ($[M]^+$) for **3-ethylpentane** will be observed at an m/z of 100.^[6] Common fragment ions result from the loss of alkyl groups, with a prominent base peak typically observed at m/z 71 (loss of an ethyl group, $[C_5H_{11}]^+$) or m/z 57 (loss of a propyl group, $[C_4H_9]^+$).^{[1][6]}

The following diagram outlines the general workflow for the GC-MS analysis of **3-ethylpentane**.



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Caption: A generalized workflow for the analysis of **3-ethylpentane** using GC-MS.

Safety and Handling

3-Ethylpentane is a highly flammable liquid and vapor.[7] It can cause skin irritation and may be fatal if swallowed and enters the airways.[7] It may also cause drowsiness or dizziness.[7]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]
- Skin Protection: Wear fire/flamm resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[8]
- Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[8]

Handling and Storage:

- Handle in a well-ventilated place.[9]
- Keep away from heat, sparks, open flames, and other ignition sources.[8]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
- Ground and bond container and receiving equipment to prevent static discharges.[8]

First Aid Measures:

- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[9]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[9]
- In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[9]
- If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling **3-ethylpentane**.

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